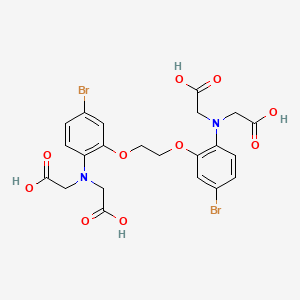

5,5'-Dibromo-bapta

説明

5,5’-Dibromo-bapta is a polyamino carboxylic acid derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid) that carries bromine substituents at the C-5 and C-5’ positions. This compound is widely recognized for its role as a calcium chelator, which means it can bind to calcium ions and form stable complexes. This property makes it particularly useful in various scientific research applications, especially those involving the regulation and study of calcium ion concentrations .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dibromo-bapta typically involves the bromination of BAPTA. The process begins with the preparation of BAPTA, which is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

While specific industrial production methods for 5,5’-Dibromo-bapta are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .

化学反応の分析

Types of Reactions

5,5’-Dibromo-bapta primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can be facilitated by nucleophiles, which replace the bromine atoms with other functional groups. Additionally, the compound can participate in complexation reactions with metal ions, forming stable chelates .

Common Reagents and Conditions

Common reagents used in the substitution reactions of 5,5’-Dibromo-bapta include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures .

Major Products Formed

The major products formed from the substitution reactions of 5,5’-Dibromo-bapta depend on the nucleophile used. For example, using an amine as the nucleophile would result in the formation of an amino-substituted BAPTA derivative .

科学的研究の応用

5,5’-Dibromo-bapta is extensively used in scientific research due to its ability to chelate calcium ions. Some of its key applications include:

Chemistry: It is used to create calcium buffers with well-defined calcium concentrations, which are essential for studying calcium-dependent processes

Biology: The compound is employed to control cytosolic calcium concentrations in cells, aiding in the study of calcium signaling pathways and cellular processes such as muscle contraction and neurotransmitter release

Medicine: Research involving 5,5’-Dibromo-bapta has implications for understanding diseases related to calcium dysregulation, such as neurodegenerative disorders and cardiovascular diseases

Industry: It is used in the development of calcium-sensitive dyes and indicators for various analytical applications

作用機序

The primary mechanism of action of 5,5’-Dibromo-bapta involves its ability to bind calcium ions with high affinity. This binding occurs through the carboxylate and amine groups present in the molecule, which coordinate with the calcium ions to form stable chelates. By sequestering calcium ions, 5,5’-Dibromo-bapta can effectively modulate intracellular calcium levels, thereby influencing calcium-dependent cellular processes .

類似化合物との比較

5,5’-Dibromo-bapta is part of a family of BAPTA derivatives, each with unique properties based on their substituents. Some similar compounds include:

5,5’-Difluoro-bapta: This compound has fluorine substituents instead of bromine, resulting in different binding affinities and selectivity for calcium ions.

5,5’-Dimethyl-bapta: The presence of methyl groups alters the compound’s hydrophobicity and binding characteristics.

5-Methyl-5’-nitro-bapta: This derivative has a nitro group, which significantly changes its chemical reactivity and binding properties.

Compared to these compounds, 5,5’-Dibromo-bapta offers a balance of high calcium affinity and moderate reactivity, making it suitable for a wide range of applications .

生物活性

5,5'-Dibromo-BAPTA is a synthetic compound that serves as a potent calcium chelator, playing a crucial role in various biological and biochemical research applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of BAPTA (bis-(o-aminophenoxy)ethane)-N,N,N',N'-tetraacetic acid), characterized by the addition of two bromine atoms at the 5,5' positions. Its molecular formula is C22H22Br2N2O10, and it exhibits a strong affinity for calcium ions.

- Molecular Weight : 522.22 g/mol

- Dissociation Constant (Kd) : Approximately 1.6 µM in the absence of magnesium ions .

The primary mechanism by which this compound exerts its biological effects is through calcium chelation . By binding to free calcium ions (), it reduces their availability in cellular environments, thereby influencing various physiological processes such as:

- Neurotransmitter Release : Calcium ions are critical for the release of neurotransmitters at synapses.

- Muscle Contraction : Calcium is essential for muscle fiber contraction mechanisms.

- Signal Transduction : Calcium acts as a secondary messenger in numerous signaling pathways.

The ability of this compound to modulate intracellular calcium levels allows researchers to investigate the specific roles of calcium in these processes.

Applications in Research

This compound has been employed in various experimental settings to study calcium-dependent processes. Some notable applications include:

- Calcium Buffering : It is used to create stable calcium buffers for experiments requiring precise control over calcium concentrations.

- Cellular Studies : Researchers utilize this compound to examine the effects of altered calcium levels on cellular responses, including growth and differentiation.

Pollen Tube Growth Study

A significant study investigated the role of calcium in pollen tube growth using various BAPTA-type buffers, including this compound. The findings revealed that:

- Calcium Gradient : The application of this compound disrupted the intracellular tip-focused calcium gradient essential for pollen tube elongation.

- Growth Inhibition : Injection of this chelator resulted in inhibited growth and altered cytoplasmic streaming patterns .

Comparative Affinity Study

A comparative study evaluated the affinities of different BAPTA derivatives for calcium ions. The results indicated:

| Compound | Dissociation Constant (Kd) |

|---|---|

| This compound | 1.6 µM |

| BAPTA | 0.21 µM |

| 4,4'-Difluoro-BAPTA | 0.25 µM |

| 5-Methyl-5'-Nitro-BAPTA | 22 µM |

This data highlights that while this compound has a moderate affinity compared to other derivatives, it is still effective for specific applications where less stringent calcium buffering is acceptable .

特性

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxymethyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22Br2N2O10/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTRRYZOCJDOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Br2N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149566 | |

| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111248-72-7 | |

| Record name | Glycine, N,N′-[1,2-ethanediylbis[oxy(4-bromo-2,1-phenylene)]]bis[N-(carboxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111248-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111248727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。